molecular formula C24H23NO5 B1404966 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-55-1

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Cat. No. B1404966
M. Wt: 405.4 g/mol
InChI Key: MKGBTBHADOYGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is C24H23NO5 . More detailed structural information can be found on databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid can be found in databases like PubChem . It has a molar mass of 405.44312 .

Scientific Research Applications

Indole Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : The specific methods of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : The results also vary depending on the specific derivative and its use. For example, some derivatives have shown inhibitory activity against influenza A .

Fmoc Solid Phase Peptide Synthesis

  • Scientific Field : Biochemistry and Peptide Synthesis .
  • Application Summary : Fmoc solid phase peptide synthesis is a method used to produce peptides in larger quantities, which is especially useful when unnatural modifications or introduction of site-specific tags are required .
  • Methods of Application : The process involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
  • Results or Outcomes : The outcome is the production of peptides, which can be used for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases, etc .

Safety And Hazards

Safety and hazard information for 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid can be found on databases like PubChem . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-15-10-9-14-12-25(22(23(27)28)20(14)11-15)24(29)30-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14,20-22H,9-13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBTBHADOYGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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